3-(1,2,3-Thiadiazol-5-yl)propiolic acid
Description
3-(1,2,3-Thiadiazol-5-yl)propiolic acid is a heterocyclic compound featuring a propiolic acid (HC≡C–COOH) backbone substituted at the 5-position of a 1,2,3-thiadiazole ring. The 1,2,3-thiadiazole moiety contains one sulfur and two nitrogen atoms, conferring unique electronic and steric properties. This structure enhances acidity at the propiolic acid group due to the electron-withdrawing nature of the thiadiazole ring, making it reactive in multicomponent reactions (MCRs) and cycloadditions. The compound is of interest in medicinal chemistry and materials science, particularly for synthesizing bioactive molecules or polymers with tailored functionalities .
Properties
Molecular Formula |
C5H2N2O2S |
|---|---|
Molecular Weight |
154.15 g/mol |
IUPAC Name |
3-(thiadiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-6-7-10-4/h3H,(H,8,9) |
InChI Key |
VFSPPAZKVPIBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with acetylenic compounds . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,3-Thiadiazol-5-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(1,2,3-Thiadiazol-5-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit certain enzymes or proteins, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Properties of Propiolic Acid Derivatives
Biological Activity
3-(1,2,3-Thiadiazol-5-yl)propiolic acid is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid, summarizing key findings from various studies.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds based on thiadiazole structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored extensively. For example, certain compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance anti-inflammatory effects.
Case Study: Selective COX-2 Inhibitors
A series of thiadiazole derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds showed varying degrees of selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
Anticancer Activity
Thiadiazole derivatives also exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| 3-(1,2,3-Thiadiazol-5-yl)propiolic acid | Breast cancer | Apoptosis induction | |
| 1,3,4-thiadiazoles | Various | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of 3-(1,2,3-thiadiazol-5-yl)propiolic acid is influenced by its chemical structure. Modifications to the thiadiazole ring or the addition of functional groups can significantly alter its pharmacological profile. For example:
- Substituents on the thiadiazole ring can enhance binding affinity to target proteins.
- Linkers between the thiadiazole and other functional groups can affect solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(1,2,3-thiadiazol-5-yl)propiolic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization of aliphatic propiolic acid derivatives. Aryl derivatives (e.g., phenyl-substituted analogs) exhibit higher cyclization efficiency compared to aliphatic ones due to electronic stabilization. To optimize yields:
- Use base-mediated conditions (e.g., KOH/EtOH) for intramolecular 6-endo-dig ring closure.
- Monitor reaction progress via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system.
- Purify via acidification (dilute HCl) and recrystallization from ethanol .
Q. Which analytical techniques are essential for confirming the structural integrity of 3-(1,2,3-thiadiazol-5-yl)propiolic acid?
- Methodological Answer :
- NMR (1H/13C) : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for protons) and propiolic acid moiety (δ 2.5–3.5 ppm for α-protons).
- IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹) and thiadiazole C=N (1600–1650 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 195.18) and fragmentation patterns .
Q. How should researchers handle and store 3-(1,2,3-thiadiazol-5-yl)propiolic acid to maintain stability?
- Methodological Answer :
- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation.
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect decomposition products.
- Avoid prolonged exposure to light or humidity, as thiadiazoles are prone to hydrolysis .
Advanced Research Questions
Q. What mechanistic pathways explain the cyclization behavior of 3-(1,2,3-thiadiazol-5-yl)propiolic acid derivatives?
- Methodological Answer : Cyclization proceeds via a two-step mechanism:
- Step 1 : Base-promoted C–N coupling forms an intermediate with partial conjugation.
- Step 2 : Intramolecular 6-endo-dig cyclization, driven by electron delocalization in the thiadiazole ring. Computational studies (DFT) reveal transition-state stabilization through π-orbital overlap .
- Experimental Validation : Use kinetic isotope effects (KIEs) and substituent-dependent rate studies to probe electronic contributions.
Q. How can computational chemistry aid in predicting the reactivity of 3-(1,2,3-thiadiazol-5-yl)propiolic acid in novel reactions?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify nucleophilic (thiadiazole N) and electrophilic (propiolic acid C≡C) sites.
- Solvent Effects : Simulate solvation dynamics (COSMO-RS) to optimize reaction media (e.g., DMF vs. THF).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict bioactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiadiazole-containing compounds?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines and consistent compound purity (>98%, verified by HPLC).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(1,3-thiazol-4-yl)propiolic acid) to isolate critical functional groups.
- Meta-Analysis : Aggregate data across studies while controlling for variables (e.g., solvent, concentration) .
Notes
- Advanced Methods : Incorporate computational and mechanistic insights to address research bottlenecks.
- Reproducibility : Emphasize strict storage protocols and analytical validation to mitigate data variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
